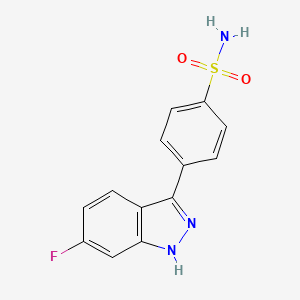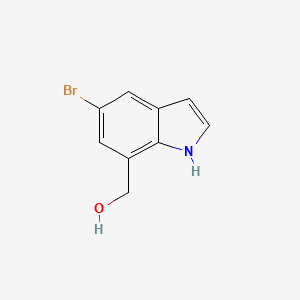![molecular formula C14H19N3O2 B13913323 1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl- CAS No. 1306739-10-5](/img/structure/B13913323.png)
1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a chemical compound with the molecular formula C14H20ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, a dimethylphenoxy group, and an ethylmethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide.
Introduction of the Ethylmethylamine Moiety: The final step involves the alkylation of the oxadiazole intermediate with an ethylmethylamine derivative, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and phenoxy group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)amine hydrochloride: Lacks the methyl group on the ethylamine moiety.
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine: The free base form without the hydrochloride salt.
Uniqueness
(2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1306739-10-5 |
|---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-10-4-5-12(11(2)8-10)18-9-14-16-13(17-19-14)6-7-15-3/h4-5,8,15H,6-7,9H2,1-3H3 |
InChI Key |
AUABNSIBGADZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NO2)CCNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


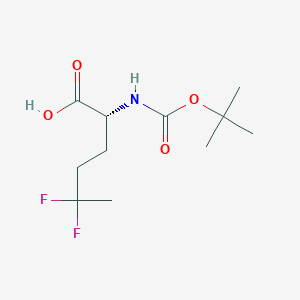
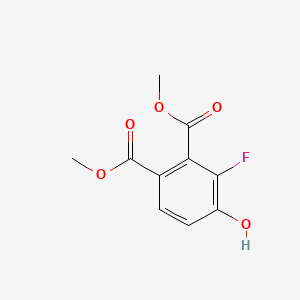
![Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B13913261.png)
![Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate](/img/structure/B13913267.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
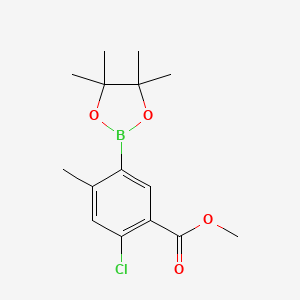
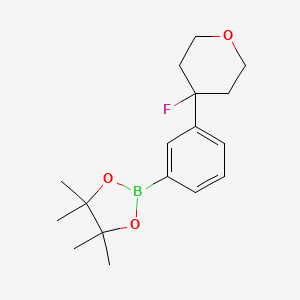

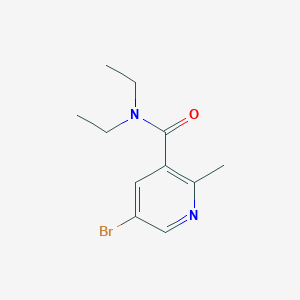
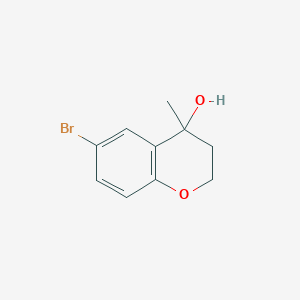
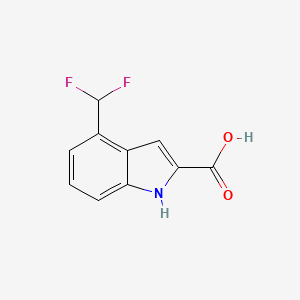
![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
